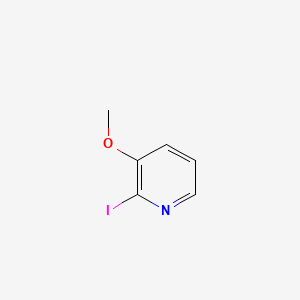

2-碘-3-甲氧基吡啶

描述

2-Iodo-3-methoxypyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a methoxy group and an iodine atom attached to the pyridine ring. This compound is of interest due to its potential as a precursor in various chemical reactions and its role in the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves halogenated precursors, which can undergo further chemical transformations. For instance, 3-iodo-4-methoxypyridin-2-ones have been used as precursors for the synthesis of furan-fused heterocycles through a sequence of Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions . Additionally, 2-methoxypyridine-3,4-dicarbonitriles have been synthesized from 2-chloropyridine derivatives using sodium methoxide, highlighting the role of halogenated pyridines in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 2-iodo-3-methoxypyridine-related compounds has been studied using various techniques. For example, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine, a structurally related compound, has been determined, showing that the pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . In another study, the crystal structure of 2-iodo-3-methoxy-6-methylpyridine was analyzed, revealing that the pyridine rings are essentially planar and make dihedral angles ranging from 58.09 to 71.5 degrees .

Chemical Reactions Analysis

2-Iodo-3-methoxypyridine and its analogs participate in various chemical reactions. The nitration of 2-methoxy-3-hydroxypyridine, a related compound, results in the nitro group entering the 4 and then the 6 positions of the pyridine ring, with the β-hydroxy group acting as the main orienting agent . Another study reported the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-3-methoxypyridine derivatives are influenced by their functional groups and molecular structure. The presence of the methoxy group can affect the compound's polarity and solubility, while the iodine atom can participate in various chemical reactions due to its reactivity. The crystal structure analysis of 2-iodo-3-methoxy-6-methylpyridine showed weak intermolecular C—H⋯O hydrogen bonds and short I⋯N contacts, which can influence the compound's solid-state properties .

科学研究应用

合成呋喃融合杂环化合物

2-碘-3-甲氧基吡啶及相关化合物已被用作合成呋喃融合杂环化合物的前体。该过程涉及顺序Sonogashira-乙炔偶联、去烷基化和区域选择性呋喃环化反应 (Conreaux et al., 2008)。

芳香化合物的去质子金属化

该化合物已被用于研究使用混合锂-铁组合物对芳香化合物进行去质子金属化。这一过程对于理解这类化合物在各种化学转化中的反应性具有重要意义 (Nagaradja等,2012)。

对黑色素瘤细胞的抗增殖活性

研究探讨了吡咯与3-碘-4-甲氧基吡啶的N-芳基化及其在合成各种N-(甲氧基吡啶基)唑类化合物中的应用。其中一些合成的化合物在A2058黑色素瘤细胞中显示出抗增殖活性,表明具有潜在的治疗应用 (Hedidi et al., 2016)。

甲氧基吡啶的亲核胺化合成

2-碘-3-甲氧基吡啶已被用于开发一种新的甲氧基吡啶的亲核胺化合成方案,该过程提供了具有潜在药用兴趣的氨基吡啶的途径 (Pang et al., 2018)。

羟基化双吡啶的合成

该化合物在羟基化双吡啶的合成中发挥作用,例如在3,4′-二羟基-2,3′-双吡啶的形成中,这对于复杂有机化合物的开发具有重要意义 (Dehmlow & Schulz, 1987)。

2-碘吡啶的制备和反应性

研究重点是从2-碘吡啶(包括2-碘-3-甲氧基吡啶)制备2-碘基吡啶,用作硫醚和醇的氧化中可回收试剂 (Yoshimura et al., 2011)。

石松碱的合成

2-碘-3-甲氧基吡啶已被用作石松碱类碱中的掩蔽吡啉的合成,展示了其在复杂天然产物合成中的作用 (Bisai & Sarpong, 2010)。

去质子金属化和区域选择性研究

该化合物参与了对取代吡啶的去质子金属化和区域选择性-计算的CH酸度关系分析的研究。这项研究有助于更好地理解这类分子的化学行为 (Hedidi et al., 2016)。

抗肿瘤抗生素的合成

2-碘-3-甲氧基吡啶已被用于修订抗肿瘤抗生素L-azatyrosine的合成,表明其在药物化学中的作用 (Seton et al., 2001)。

锂化途径的研究

该化合物还参与了研究甲氧基吡啶的锂化途径,这对于理解有机合成中的机制至关重要 (Gros et al., 2003)。

安全和危害

作用机制

Target of Action

2-Iodo-3-methoxypyridine is a chemical compound used in proteomics research

Biochemical Pathways

For instance, nicotinamide-derived pyridones are involved in multiple biosynthetic pathways, serving as precursors to the redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

属性

IUPAC Name |

2-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFRZBAZMPWJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355761 | |

| Record name | 2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxypyridine | |

CAS RN |

93560-55-5 | |

| Record name | 2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Iodo-3-methoxypyridine in the synthesis of 3,4′-Dihydroxy-2,3′-bipyridine?

A1: 2-Iodo-3-methoxypyridine serves as one of the two starting materials in the synthesis of 3,4′-Dihydroxy-2,3′-bipyridine, as described in the paper "Synthesen von hydroxylierten Bipyridinen, II. – 3,4′-Dihydroxy-2,3′-bipyridine" []. This compound undergoes a Nickel(0)-catalyzed coupling reaction with 3-bromo-4-methoxypyridine to yield the dimethyl ether of 3,4′-Dihydroxy-2,3′-bipyridine. Subsequent ether cleavage then yields the desired final product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。